

Phenacylamine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	2'-Aminoacetophenone Hydrochloride
CAS No.:	25384-14-9
Cat. No.:	B1265949

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Abstract

Phenacylamine hydrochloride, also known as 2-aminoacetophenone hydrochloride, is a key organic intermediate with significant applications in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This document provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its biological significance.

Core Properties and Data

Phenacylamine hydrochloride is the hydrochloride salt of phenacylamine. Its fundamental properties are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Weight	171.62 g/mol	[1][2][3][4]
Molecular Formula	C8H10ClNO	[1][4]
CAS Number	5468-37-1	[1][2][4]
IUPAC Name	2-amino-1-phenylethanone;hydrochloride	[3][4]
Synonyms	ω -Aminoacetophenone hydrochloride, 2-Amino-1-phenylethan-1-one hydrochloride	[2][4]
Appearance	Crystals	[5]
Melting Point	194 °C (decomposes)	[5]

Synthesis of Phenacylamine Hydrochloride

The synthesis of phenacylamine hydrochloride can be achieved through various methods. A common and effective laboratory-scale preparation is the Delépine reaction, which utilizes phenacyl bromide and hexamethylenetetramine.

Experimental Protocol: Delépine Reaction

This protocol is adapted from established procedures for the synthesis of 2-aminoacetophenone hydrochloride.

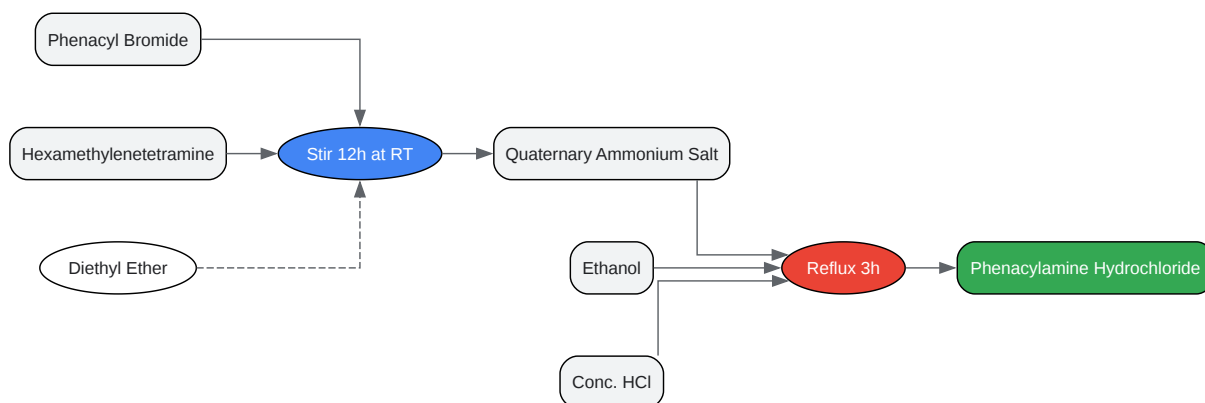
Materials:

- Phenacyl bromide (1 mmol, 1 equivalent)
- Hexamethylenetetramine (1 mmol, 1 equivalent)
- Diethyl ether (13 mL)
- Ethanol (22 mL)

- Concentrated Hydrochloric Acid (0.6 mL)

Procedure:

- Quaternary Salt Formation: In a round-bottomed flask, dissolve phenacyl bromide in diethyl ether. To this stirred solution, add hexamethylenetetramine all at once. Stir the mixture at room temperature for 12 hours. The formation of a solid precipitate will be observed.
- Isolation of the Intermediate: Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to obtain the quaternary ammonium salt.
- Hydrolysis: Place the dried quaternary salt in a two-necked round-bottomed flask fitted with a reflux condenser. Add ethanol, followed by concentrated hydrochloric acid.
- Reflux: Heat the mixture to reflux and maintain it for 3 hours. A solid will form during this period.
- Product Isolation: After cooling the reaction mixture to room temperature, filter the solid precipitate.
- Purification: Wash the collected solid with ethanol (20 mL) and dry it under a vacuum to yield pure phenacylamine hydrochloride.



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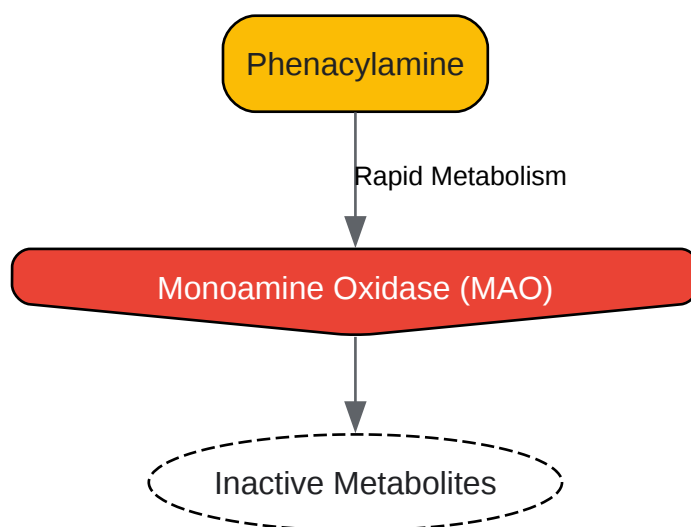
Figure 1. Workflow for the Delépine Synthesis of Phenacylamine Hydrochloride.

Biological Significance and Applications

Phenacylamine is recognized as a potent *in vitro* norepinephrine-dopamine releasing agent (NDRA).[2] However, its *in vivo* activity is limited due to rapid metabolism by monoamine oxidase (MAO).[2] This metabolic instability suggests that for systemic effects, co-administration with an MAO inhibitor would be necessary.

Despite its limited direct therapeutic use, phenacylamine hydrochloride is a valuable precursor in medicinal chemistry. It serves as a starting material for the synthesis of various heterocyclic structures.[4] Notably, it has been utilized in the preparation of:

- Dual δ/μ opioid receptor agonists.
- Pseudopeptidic inhibitors of human sirtuins 1-3, which have shown antiproliferative properties in cancer cells.[6]



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Figure 2. In Vivo Metabolic Inactivation of Phenacylamine.

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